molecular formula C15H20BrClN2O2 B2821650 Tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate CAS No. 1429891-40-6

Tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate

Cat. No.: B2821650
CAS No.: 1429891-40-6
M. Wt: 375.69
InChI Key: PGLRHVBPMNZNJG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a bromo-chlorophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-bromo-2-chlorophenyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be subjected to oxidation and reduction reactions to modify its functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted phenyl derivatives, while hydrolysis can produce carboxylic acids and alcohols.

Scientific Research Applications

Tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromo and chloro groups on the phenyl ring allows the compound to form specific interactions with these targets, potentially leading to inhibition or activation of biological pathways. The piperazine ring can also contribute to the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate: Similar structure but lacks the bromo group.

    Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Similar structure but lacks the chloro group.

    Tert-butyl 4-(4-fluoro-2-chlorophenyl)piperazine-1-carboxylate: Similar structure but has a fluoro group instead of a bromo group.

Uniqueness

Tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate is unique due to the presence of both bromo and chloro substituents on the phenyl ring. This dual substitution can enhance the compound’s reactivity and binding properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

IUPAC Name

tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrClN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(16)10-12(13)17/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLRHVBPMNZNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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